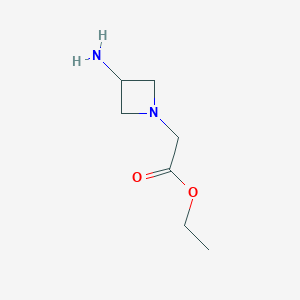

Ethyl 2-(3-aminoazetidin-1-yl)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(3-aminoazetidin-1-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2/c1-2-11-7(10)5-9-3-6(8)4-9/h6H,2-5,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYPTUOLFMJDVHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1CC(C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 2 3 Aminoazetidin 1 Yl Acetate and Substituted 3 Aminoazetidine Derivatives

Classical and Foundational Approaches to Azetidine (B1206935) Ring Construction

Traditional methods for constructing the azetidine core have laid the groundwork for more advanced synthetic strategies. These foundational techniques often involve the formation of the strained four-membered ring through intramolecular cyclization or the manipulation of highly strained precursor systems.

Reductive Amination of Azetidinone Precursors

One established route to 3-aminoazetidines involves the reductive amination of azetidin-3-one (B1332698) precursors. acs.orgchemrxiv.org Azetidin-3-ones, which are isomers of the more common β-lactams (azetidin-2-ones), serve as versatile intermediates for the synthesis of various functionalized azetidines. nih.govnih.gov The synthesis of these precursors can be achieved through methods like the gold-catalyzed intermolecular oxidation of alkynes. nih.gov

The process of reductive amination typically involves the reaction of the azetidin-3-one with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding 3-aminoazetidine. This approach has been utilized in the parallel synthesis of large libraries of 3-aminoazetidine derivatives for screening as potential triple reuptake inhibitors. acs.org

| Precursor | Reagents | Product Type | Reference |

|---|---|---|---|

| Boc-protected 3-azetidinone | Various amines, reducing agent (e.g., NaBH(OAc)3) | N-substituted 3-aminoazetidines | acs.org |

| N-Tosylazetidin-3-one | Primary or secondary amine, NaBH3CN | N-Tosyl-3-aminoazetidines | chemrxiv.org |

Ring-Opening Reactions of Strained Azabicyclo Systems (e.g., 1-azabicyclo[1.1.0]butane)

The high ring strain of 1-azabicyclo[1.1.0]butane (ABB) makes it a valuable precursor for the synthesis of 3-substituted azetidines. jst.go.jpresearchgate.netresearchgate.net The inherent strain in the bicyclic system facilitates ring-opening reactions upon treatment with various nucleophiles, providing a direct route to functionalized azetidines. jst.go.jpresearchgate.netsemanticscholar.org

The reaction of ABB with amines, often in the presence of a Lewis acid catalyst such as magnesium perchlorate, yields 3-aminoazetidine derivatives. jst.go.jpresearchgate.net This method has been successfully applied to synthesize a range of 3-aminoazetidines by reacting ABB with aromatic and aliphatic amines. jst.go.jp The versatility of this approach allows for the introduction of diverse substituents at the 3-position of the azetidine ring.

Advanced and Stereoselective Synthetic Strategies

Recent advancements in synthetic organic chemistry have led to the development of more sophisticated and stereoselective methods for the synthesis of azetidine derivatives. These strategies often employ catalysis and multicomponent reactions to achieve higher efficiency and molecular diversity.

Catalyst-Mediated Transformations (e.g., Lewis acid catalysis, photoredox catalysis)

Catalysis plays a pivotal role in modern azetidine synthesis. Lewis acids are frequently employed to activate substrates and facilitate ring-forming or ring-opening reactions. acs.org For instance, Lewis acid catalysis can be used in the stepwise [2+2]-cycloaddition of iminopyruvates and aryl alkynes to generate 2-azetines, which are precursors to azetidines. nih.gov

Photoredox catalysis has emerged as a powerful tool for the functionalization of azetidines under mild conditions. digitellinc.com This approach utilizes visible light to initiate radical-mediated transformations, enabling the introduction of various substituents onto the azetidine core. digitellinc.comcharnwooddiscovery.com For example, visible light-enabled aza Paternò-Büchi reactions provide a direct pathway to functionalized azetidines from imine and alkene precursors. researchgate.netresearchgate.net

| Catalyst Type | Reaction | Product Type | Reference |

|---|---|---|---|

| Lewis Acid (e.g., Mg(ClO4)2) | Ring-opening of 1-azabicyclo[1.1.0]butane with amines | 3-Aminoazetidines | jst.go.jpresearchgate.net |

| Photoredox Catalyst (e.g., Iridium complex) | Aza Paternò-Büchi reaction | Functionalized azetidines | researchgate.netresearchgate.net |

| Copper Catalyst | Direct alkylation of 1-azabicyclo[1.1.0]butane | Bis-functionalized azetidines | organic-chemistry.org |

Multicomponent Reactions Incorporating Azetidine Moieties

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules in a single step from three or more starting materials. nih.govresearchgate.net The development of MCRs for the synthesis of azetidines has provided rapid access to a diverse range of functionalized derivatives. bris.ac.uknih.gov

A notable example is a four-component reaction that utilizes a strain-release-driven anion relay sequence starting from azabicyclo[1.1.0]butane. bris.ac.uknih.gov This methodology allows for the modular and divergent synthesis of 1,3,3-trisubstituted azetidines by sequentially adding three different electrophilic coupling partners. bris.ac.uk MCRs have proven to be a powerful strategy for building molecular complexity and generating libraries of azetidine-containing compounds. thieme-connect.deresearchgate.net

Parallel Synthesis for Library Generation

The demand for large and diverse collections of compounds for high-throughput screening in drug discovery has driven the development of parallel synthesis strategies for azetidine derivatives. nih.govnih.govresearchgate.net Parallel synthesis allows for the rapid production of a multitude of related compounds in a systematic manner.

This approach has been successfully employed to create extensive libraries of 3-aminoazetidines for biological evaluation. acs.org By systematically varying the substituents on the azetidine core, researchers can efficiently explore the structure-activity relationships of these compounds. The solid-phase synthesis of a 1976-membered library of spirocyclic azetidines further highlights the power of parallel synthesis in generating chemical diversity for CNS-focused lead-like libraries. nih.govnih.govresearchgate.net These combinatorial approaches are instrumental in the discovery of novel therapeutic agents. uniroma1.it

Specific Synthetic Routes and Optimization for Ethyl 2-(3-aminoazetidin-1-yl)acetate

The synthesis of this compound and related substituted 3-aminoazetidine derivatives relies on precise and efficient chemical transformations. Key strategies involve the introduction of the ethyl acetate (B1210297) moiety onto the azetidine nitrogen, the method of incorporating the azetidine ring itself, and the careful optimization of reaction parameters to ensure high yield and product purity.

Formation of the Ethyl Acetate Side Chain

A primary and direct method for introducing the ethyl acetate side chain onto the 3-aminoazetidine core is through N-alkylation. This classic nucleophilic substitution reaction typically involves reacting a 3-aminoazetidine derivative, where the primary amino group is often protected, with an ethyl haloacetate, such as ethyl bromoacetate (B1195939) or ethyl chloroacetate. researchgate.netwiley-vch.deresearchgate.net The lone pair of electrons on the azetidine nitrogen acts as a nucleophile, attacking the electrophilic carbon of the ethyl haloacetate and displacing the halide to form a new carbon-nitrogen bond.

The reaction is generally carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct, thereby driving the reaction to completion. Common bases include triethylamine (B128534) or potassium carbonate. google.com The choice of solvent is also critical, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) often being employed to facilitate the reaction. researchgate.net A similar reaction involves the alkylation of an amine with ethyl bromoacetate to yield the corresponding ethyl 2-(amino)acetate derivative, demonstrating the general applicability of this method. wiley-vch.de

Another relevant approach is the aza-Michael addition. nih.gov In this strategy, a nucleophilic amine (the 3-aminoazetidine) adds to an α,β-unsaturated carbonyl compound, such as methyl or ethyl 2-(azetidin-3-ylidene)acetate. nih.gov This method directly installs the acetate side chain onto the nitrogen of a different amine that is attacking the azetidine-based Michael acceptor. While this specific example builds a more complex structure, the underlying principle of forming the N-CH₂COOEt linkage is a key strategy. nih.gov

Coupling Strategies for Azetidine Ring Integration

The integration of the four-membered azetidine ring is a significant challenge in the synthesis of these derivatives due to inherent ring strain. rsc.org Several strategies have been developed to construct this heterocyclic core.

One common approach is the intramolecular cyclization of a suitably functionalized open-chain precursor. For instance, derivatives of 3-aminopropanol or other γ-amino alcohols can undergo cyclization to form the azetidine ring. nih.gov This process often involves converting the hydroxyl group into a good leaving group (like a mesylate or tosylate) which is then displaced by the nitrogen atom in an intramolecular nucleophilic substitution. organic-chemistry.org

Modern synthetic methods offer more sophisticated routes. Palladium-catalyzed intramolecular C(sp³)–H amination has emerged as a powerful tool for synthesizing functionalized azetidines from open-chain amines. rsc.org Another innovative method involves the [2+2] photocycloaddition between an alkene and an imine derivative, known as the aza-Paterno-Büchi reaction, to directly form the azetidine ring system. rsc.org

For the specific synthesis of this compound, a practical approach involves starting with a pre-formed, often commercially available, 3-aminoazetidine derivative (e.g., N-Boc-3-aminoazetidine). The azetidine ring is already integrated, and the synthetic focus shifts to the selective functionalization of the ring nitrogen as described in the previous section. This circumvents the often-challenging ring-formation step. An alternative is the reaction of N-heterocyclic compounds with tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate, where the azetidine ring acts as the electrophile in an aza-Michael addition, coupling it with another amine. nih.gov

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product, which is particularly important for applications in pharmaceutical synthesis. Key parameters that are typically fine-tuned include the choice of solvent, base, catalyst, temperature, and reaction time.

Solvent Effects: The choice of solvent can significantly influence reaction rates and outcomes. For the aza-Michael addition of N-heterocycles to azetidine-based acceptors, a study compared various solvents. Acetonitrile (MeCN) was found to provide a superior yield compared to 1,4-dioxane, tetrahydrofuran (B95107) (THF), and N,N-dimethylformamide (DMF). mdpi.com

Table 1: Optimization of Solvent for Aza-Michael Addition Reaction of tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate with 1,2,4-triazole (B32235) in the presence of DBU base.

| Entry | Solvent | Temperature (°C) | Yield (%) |

| 1 | MeCN | 65 | 65 |

| 2 | 1,4-Dioxane | 65 | 60 |

| 3 | THF | 65 | 43 |

| 4 | DMF | 65 | 35 |

Data sourced from a study on the synthesis of azetidine derivatives. mdpi.com

Catalyst and Base Selection: The selection of a base or catalyst is critical. In many N-alkylation reactions, a non-nucleophilic organic base like triethylamine (TEA) or an inorganic base like potassium carbonate is used to scavenge the acid produced. google.comsciepub.com For aza-Michael additions, a non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is effective in promoting the reaction while preventing side reactions like ester cleavage. nih.gov

Temperature and Heating Method: Temperature control is essential for managing reaction kinetics and minimizing the formation of byproducts. Some reactions proceed efficiently at room temperature, while others require heating to achieve a reasonable rate. sciepub.com The method of heating can also be optimized. For instance, substituting a traditional sand bath with an oil bath can provide more uniform heating, leading to higher yields. unh.edu In some modern syntheses, microwave irradiation is used to significantly reduce reaction times and simplify work-up procedures, although its success is case-dependent. unh.edu

The following table summarizes the optimization of conditions for a related amidation reaction, illustrating the impact of base and temperature on product yield.

Table 2: Optimization of Amidation Reaction Conditions Reaction of cyclohexanecarbaldehyde and phenyl azide.

| Entry | Base (mol%) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Cs₂CO₃ (10) | 30 | 6 | 0 (Triazoline intermediate formed) |

| 2 | Cs₂CO₃ (10) | 100 | 24 | 93 |

| 3 | K₂CO₃ (10) | 100 | 24 | 85 |

| 4 | DBU (10) | 100 | 24 | 45 |

Data illustrates the importance of screening base and temperature to maximize product yield. researchgate.net

Through systematic variation of these parameters, synthetic routes can be refined to produce this compound and its derivatives in an efficient, scalable, and cost-effective manner.

Chemical Reactivity and Derivatization Studies of Ethyl 2 3 Aminoazetidin 1 Yl Acetate

Reactivity Profile of the Azetidine (B1206935) Nitrogen and Ring System

The reactivity of the azetidine ring is dominated by the nucleophilicity of the tertiary nitrogen atom and the susceptibility of the strained four-membered ring to cleavage under certain conditions.

Nucleophilic Substitution Reactions

The tertiary nitrogen atom within the azetidine ring of Ethyl 2-(3-aminoazetidin-1-yl)acetate can act as a nucleophile. However, its reactivity is generally lower than that of the exocyclic primary amine due to steric hindrance and the electron-withdrawing effect of the adjacent acetate (B1210297) substituent. Intramolecular SN2 reactions are a common strategy for forming azetidine rings, highlighting the capability of a nitrogen atom to displace a leaving group to form the strained ring. nih.gov In the context of the pre-formed ring in this compound, the ring nitrogen can participate in reactions such as N-alkylation or N-arylation, although these reactions often require forcing conditions due to the aforementioned steric and electronic factors.

The primary amine at the 3-position is the more potent nucleophilic center for substitution reactions. Amines are well-established nucleophiles in SN2 reactions with substrates like alkyl halides. libretexts.org Therefore, the 3-amino group is readily targeted for derivatization over the ring nitrogen.

Ring-Opening and Rearrangement Pathways

The considerable ring strain of the azetidine heterocycle makes it susceptible to ring-opening reactions, which can be triggered under appropriate conditions. rsc.org These reactions proceed via cleavage of the C-N or C-C bonds of the ring. For instance, acid-catalyzed isomerization of related 3-amido-2-phenyl azetidines can lead to the formation of 2-oxazolines. mdpi.com This transformation involves a regioselective nucleophilic attack at a carbon atom of the azetidine ring, resulting in ring cleavage and subsequent formation of a new five-membered ring. mdpi.com Although not directly involving this compound, this demonstrates a plausible pathway for rearrangement.

Lewis acids can also promote the ring-opening of azetidines. The reaction pathway is often dictated by the substitution pattern on the ring and the nature of the attacking nucleophile. These strain-releasing reactions provide access to functionalized 1,3-amino alcohols and other valuable acyclic structures.

Functional Group Interconversions of the 3-Amino Moiety

The primary amino group at the 3-position is a key site for molecular diversification, readily undergoing a variety of transformations to yield a wide range of derivatives.

Acylation and Alkylation Reactions for Amide and Amine Derivatives

The nucleophilic primary amine readily undergoes acylation with acylating agents such as acyl chlorides, anhydrides, or carboxylic acids to form the corresponding amide derivatives. This is a standard transformation in organic synthesis. The reaction of a 3-aminoazetidine with a carboxylic acid, often facilitated by a coupling agent, yields the corresponding 3-amidoazetidine. mdpi.com

Alkylation of the 3-amino group can produce secondary and tertiary amine derivatives. These reactions typically involve treating the amine with alkyl halides. It is important to control the reaction conditions to avoid overalkylation, which can occur because the resulting alkylated products are often still nucleophilic. masterorganicchemistry.comopenstax.org

Table 1: Examples of Acylation and Alkylation Reactions

| Reaction Type | Reagent Example | Product Type |

|---|---|---|

| Acylation | Acetyl Chloride | N-(1-(2-ethoxy-2-oxoethyl)azetidin-3-yl)acetamide |

| Acylation | Benzoic Acid (with coupling agent) | N-(1-(2-ethoxy-2-oxoethyl)azetidin-3-yl)benzamide |

| Alkylation | Methyl Iodide | Ethyl 2-(3-(methylamino)azetidin-1-yl)acetate |

Formation of Ureas, Thioureas, and Related Nitrogenous Functional Groups

The primary amino group serves as an excellent nucleophile for reactions with isocyanates and isothiocyanates to produce substituted ureas and thioureas, respectively. researchgate.netnih.gov These reactions are generally high-yielding and proceed under mild conditions. The addition of the amine to the electrophilic carbon of the isocyanate or isothiocyanate is an efficient process for creating these important functional groups, which are common motifs in biologically active molecules. organic-chemistry.orgresearchgate.netrsc.org

The general reactions are as follows:

Urea Formation: R-NH₂ + R'-N=C=O → R-NH-C(=O)NH-R'

Thiourea Formation: R-NH₂ + R'-N=C=S → R-NH-C(=S)NH-R'

In the context of this compound, these reactions would yield derivatives with significant potential for hydrogen bonding and other molecular interactions.

Table 2: Synthesis of Urea and Thiourea Derivatives

| Reagent | Product Functional Group |

|---|---|

| Phenyl isocyanate | N-phenyl urea |

| Methyl isothiocyanate | N-methyl thiourea |

| Ethyl isocyanate | N-ethyl urea |

Transformations Involving the Ester Functionality

The ethyl ester group is another key site for chemical modification, primarily through nucleophilic acyl substitution reactions. libretexts.orgpressbooks.pub

A common transformation is the hydrolysis of the ester to the corresponding carboxylic acid. This can be achieved under acidic or basic conditions (saponification). masterorganicchemistry.com Basic hydrolysis, using a reagent like sodium hydroxide (B78521), results in the formation of the carboxylate salt, which is then protonated in an acidic workup to yield the free carboxylic acid, 2-(3-aminoazetidin-1-yl)acetic acid. masterorganicchemistry.com

The ester can also be converted into amides by reaction with amines (aminolysis), although this often requires elevated temperatures or catalysis. Another important transformation is the reduction of the ester, typically using a strong reducing agent like lithium aluminum hydride (LiAlH₄), to afford the corresponding primary alcohol, 2-(3-aminoazetidin-1-yl)ethan-1-ol.

Table 3: Reactions of the Ester Group

| Reaction Type | Reagent(s) | Product Functional Group |

|---|---|---|

| Hydrolysis (Saponification) | 1. NaOH, H₂O/EtOH2. H₃O⁺ | Carboxylic Acid |

| Reduction | LiAlH₄, THF | Primary Alcohol |

| Aminolysis | NH₃, heat | Primary Amide |

Hydrolysis to the Carboxylic Acid Analog

The conversion of this compound to its corresponding carboxylic acid, 2-(3-aminoazetidin-1-yl)acetic acid, is a fundamental transformation that can be achieved through ester hydrolysis. This reaction can be performed under either acidic or basic conditions, with each method having distinct mechanistic pathways and considerations.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., HCl, H₂SO₄) and water, the ester undergoes hydrolysis, typically requiring heat. The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule leads to a tetrahedral intermediate. The elimination of ethanol (B145695) from this intermediate, followed by deprotonation, yields the carboxylic acid product. Care must be taken as the azetidine ring can be susceptible to ring-opening under harsh acidic conditions.

Base-Catalyzed Hydrolysis (Saponification): Alkaline hydrolysis involves the use of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), in an aqueous or alcoholic solution. The hydroxide ion directly attacks the electrophilic carbonyl carbon in a nucleophilic acyl substitution reaction. This process forms a tetrahedral intermediate, which then collapses to expel the ethoxide ion, yielding the carboxylic acid. In the basic medium, the carboxylic acid is deprotonated to form the carboxylate salt. A final acidic workup step is required to protonate the carboxylate and the amino groups to furnish the neutral carboxylic acid product. This method is often preferred as it is generally faster and irreversible.

| Condition | Reagents | Key Steps | Final Product Form |

| Acidic | Dilute HCl or H₂SO₄, H₂O, Heat | 1. Protonation of C=O. 2. Nucleophilic attack by H₂O. 3. Elimination of EtOH. | Carboxylic Acid (as an acid salt) |

| Basic | NaOH or KOH, H₂O/EtOH, Heat | 1. Nucleophilic attack by OH⁻. 2. Elimination of EtO⁻. 3. Deprotonation of carboxylic acid. | Carboxylate Salt (requires acid workup) |

Transesterification and Amidation Reactions

Transesterification: Transesterification is a process where the ethyl group of the ester is exchanged with a different alkyl or aryl group from an alcohol (R'-OH). This equilibrium-driven reaction can be catalyzed by either acids (e.g., H₂SO₄, TsOH) or bases (e.g., NaOR'). scielo.br To drive the reaction to completion, it is common to use a large excess of the new alcohol or to remove the ethanol byproduct as it forms. scielo.br N-heterocyclic carbenes (NHCs) have also emerged as highly efficient organocatalysts for transesterification reactions under mild conditions. acs.orgorganic-chemistry.org This method is particularly useful for substrates that may be sensitive to strong acids or bases. acs.orgorganic-chemistry.org

Amidation: The direct conversion of this compound into an amide derivative can be achieved by reaction with a primary or secondary amine. This transformation, known as aminolysis, typically requires elevated temperatures and may be slow. However, the reaction can be facilitated by various catalytic methods. Lewis acids such as ZrCl₄ or FeCl₃ can activate the ester carbonyl group, promoting the nucleophilic attack of the amine. mdpi.com

A significant consideration in the amidation of this specific substrate is the presence of the free primary amine on the azetidine ring. This internal nucleophile could potentially lead to side reactions, such as intermolecular dimerization or polymerization, under certain conditions. Therefore, chemoselective amidation at the ester position might require careful selection of reagents and reaction conditions, or the use of a protecting group on the azetidine's amino functionality. Borate esters like B(OCH₂CF₃)₃ have been shown to be effective for the direct amidation of unprotected amino acids, which could be an applicable strategy here. nih.govresearchgate.net

| Reaction | Reagents | Catalyst Examples | Key Considerations |

| Transesterification | R'-OH (another alcohol) | H₂SO₄, NaOR', N-Heterocyclic Carbenes (NHC) acs.org | Equilibrium reaction; often requires excess alcohol or removal of ethanol byproduct. scielo.br |

| Amidation | R'R''NH (amine) | Heat (direct), FeCl₃, B(OCH₂CF₃)₃ mdpi.comnih.gov | Potential for side reactions due to the free amino group on the azetidine ring. |

α-Carbon Reactivity (e.g., enolate formation, Claisen condensation-type reactions)

The α-carbon of this compound, located between the azetidine nitrogen and the ester carbonyl, possesses acidic protons. libretexts.org This acidity allows for the formation of a nucleophilic enolate intermediate, which can participate in various carbon-carbon bond-forming reactions. msu.edu

Enolate Formation: The α-protons of esters are significantly less acidic (pKa ≈ 25 in DMSO) than those of ketones. msu.edu Therefore, a strong, non-nucleophilic base is required for complete deprotonation to form the ester enolate. msu.edu Lithium diisopropylamide (LDA) is a commonly used base for this purpose, as it is strong enough to quantitatively form the enolate while being too sterically hindered to act as a nucleophile and attack the ester carbonyl. libretexts.org The resulting enolate is stabilized by resonance, with the negative charge delocalized onto the carbonyl oxygen.

Claisen Condensation-Type Reactions: The Claisen condensation is a classic carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base. libretexts.org One molecule of the ester is converted into a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of a second ester molecule. youtube.com The subsequent elimination of an alkoxide ion from the tetrahedral intermediate yields a β-keto ester. youtube.commlsu.ac.in

For this compound, a self-Claisen condensation would involve two molecules of the ester reacting in the presence of at least one full equivalent of a base like sodium ethoxide (NaOEt). The reaction is driven to completion by the deprotonation of the resulting β-keto ester product, which has a more acidic α-proton (pKa ≈ 11) located between two carbonyl groups. youtube.com An acidic workup is necessary in a final step to neutralize the base and protonate the enolate to yield the final product. youtube.comyoutube.com

The general mechanism proceeds as follows:

Enolate Formation: A base (e.g., ethoxide) removes an α-proton from one molecule of the ester.

Nucleophilic Attack: The resulting enolate attacks the carbonyl carbon of a second ester molecule.

Elimination: The tetrahedral intermediate collapses, eliminating an ethoxide leaving group.

Deprotonation (Driving Force): The ethoxide deprotonates the newly formed β-keto ester at its highly acidic central α-carbon.

Acidic Workup: Addition of acid protonates the final enolate to give the β-keto ester product.

Applications of Ethyl 2 3 Aminoazetidin 1 Yl Acetate As a Synthetic Intermediate and Building Block

Construction of Complex Heterocyclic Scaffolds and Chemical Libraries

The dual reactivity of Ethyl 2-(3-aminoazetidin-1-yl)acetate makes it a powerful tool for synthetic chemists. The primary amino group on the azetidine (B1206935) ring serves as a potent nucleophile, while the ethyl acetate (B1210297) moiety can be hydrolyzed to a carboxylic acid or converted into various amides. This versatility is exploited in the systematic construction of larger, more complex heterocyclic systems.

Design and Synthesis of Spirocyclic and Fused Azetidine Systems

The inherent ring strain of the azetidine core can be harnessed to drive the formation of more intricate ring systems. rsc.orgresearchgate.net Synthetic strategies often involve functionalizing the 3-amino group with a substituent containing a reactive site. Subsequent intramolecular cyclization can lead to the formation of fused or spirocyclic scaffolds, where the azetidine ring is merged with another ring system. nih.govmdpi.com These complex structures are of significant interest in medicinal chemistry as they rigidly hold functional groups in specific spatial orientations, which can be crucial for binding to biological targets. The synthesis of azetidine-containing spirocycles, for example, can be achieved through multi-step sequences that may include conjugate additions followed by cyclization, yielding rigid structures with novel three-dimensional shapes. researchgate.netnih.gov

Integration into Quinolone, Pyrimidine (B1678525), and Other Heterocyclic Core Structures

A primary application of this compound is its use as a side-chain building block for decorating core heterocyclic structures known for their pharmacological importance. The nucleophilic 3-amino group can readily react with activated positions on aromatic and heteroaromatic rings.

Quinolones: In the synthesis of quinolone-based antibacterial agents, the 3-aminoazetidine moiety is frequently introduced at the C-7 position of the quinolone core. nih.gov This substitution is a critical determinant of the compound's antibacterial spectrum and potency. The azetidine ring in this position often leads to improved activity against certain bacterial strains.

Pyrimidines: Similarly, the aminoazetidine group can be appended to pyrimidine scaffolds. mdpi.com Pyrimidine derivatives are central to numerous therapeutic agents, and modification with small, saturated heterocycles like azetidine can significantly alter their biological activity and pharmacokinetic profiles. The synthesis typically involves the nucleophilic aromatic substitution of a leaving group (e.g., a halogen) on the pyrimidine ring by the 3-amino group of the azetidine derivative.

Contribution to Chemical Space and Ligand Discovery Research

The incorporation of the this compound fragment into molecules is a strategic decision in modern drug design, aimed at exploring novel chemical space and optimizing lead compounds.

Strategic Use in Modulating Molecular Properties (e.g., polarity, 3D character)

The azetidine ring is a valuable motif for fine-tuning the physicochemical properties of drug candidates. rsc.org Its saturated, non-planar structure introduces three-dimensionality, a property often correlated with improved clinical success rates compared to flat, aromatic systems. The nitrogen atoms in the ring can act as hydrogen bond acceptors, increasing the polarity and aqueous solubility of the parent molecule—key attributes for favorable pharmacokinetics. nih.gov The constrained nature of the four-membered ring also reduces the conformational flexibility of a molecule, which can lead to higher binding affinity for its target protein by minimizing the entropic penalty upon binding. enamine.net

Table 1: Comparative Impact of Scaffolds on Molecular Properties

This interactive table compares the calculated properties of a parent structure with those of derivatives containing an azetidine ring versus a more traditional phenyl ring, illustrating the azetidine's effect on 3D character (Fsp3) and polarity (TPSA).

| Scaffold | Parent Structure (Example: Benzylamine) | Phenyl Derivative | Azetidine Derivative |

|---|---|---|---|

| Fsp3 (Fraction of sp3 carbons) | 0.14 | 0.08 | 0.40 |

| TPSA (Topological Polar Surface Area) | 26.0 Ų | 26.0 Ų | 38.3 Ų |

| LogP (Lipophilicity) | 1.09 | 2.50 | 0.50 |

Utility in Scaffold Hopping and Bioisosteric Replacement Strategies

In medicinal chemistry, replacing a core molecular structure (scaffold) or a functional group with another that retains similar biological activity is a common strategy for lead optimization. The 3-aminoazetidine moiety is an effective bioisostere for other cyclic amines like piperidine (B6355638) and pyrrolidine, as well as for acyclic linkers. nih.gov This "scaffold hopping" can lead to compounds with improved properties, such as enhanced metabolic stability, reduced off-target effects, or a novel intellectual property position. nih.gov The unique geometry of the azetidine ring, compared to five- or six-membered rings, presents a different vector for substituents, allowing for the exploration of new binding interactions within a target protein. scholar9.comresearchgate.net

Preclinical Structure-Activity Relationship (SAR) Studies (without therapeutic claims)

This compound and its derivatives are extensively used in preclinical structure-activity relationship (SAR) studies. drugbank.com In these studies, chemists systematically modify different parts of a lead molecule and evaluate how these changes affect its biological activity in vitro. For instance, a series of compounds might be synthesized where the 3-amino group of the azetidine is acylated with various substituents, or the ethyl ester is converted into a range of amides. acs.orgnih.gov The resulting data helps researchers understand which structural features are essential for activity and guides the design of more potent and selective compounds. acs.org These studies are fundamental to the iterative process of drug discovery, providing critical insights long before any therapeutic potential is considered. drugbank.com

Table 2: Example of a Preclinical SAR Study on Azetidine Derivatives

This interactive table shows hypothetical data from a structure-activity relationship study. It demonstrates how modifying the R group on the 3-aminoazetidine scaffold affects the in vitro inhibitory concentration (IC50) against a specific protein target.

| Compound ID | R Group Modification (on 3-amino position) | Target Inhibition IC50 (µM) |

|---|---|---|

| AZ-001 | -H (unsubstituted amine) | 15.3 |

| AZ-002 | -C(O)CH3 (Acetyl) | 5.2 |

| AZ-003 | -C(O)Ph (Benzoyl) | 1.8 |

| AZ-004 | -SO2CH3 (Mesyl) | 25.1 |

Patent Landscape and Research Commercialization Implications

The chemical compound this compound is a member of the 3-aminoazetidine class of molecules. These structures are of significant interest in medicinal chemistry and pharmaceutical development due to their role as key intermediates in the synthesis of a wide array of biologically active compounds. google.com The strained four-membered azetidine ring, functionalized with a primary amine and an N-substituted acetate group, provides a versatile scaffold for building molecular complexity. Consequently, the patent landscape surrounding 3-aminoazetidine derivatives is active, reflecting their value in the development of novel therapeutics. The commercial implications are tied to the successful application of these building blocks in drug candidates that may address various diseases, making the synthetic accessibility and utility of compounds like this compound a focal point of research and development. google.com

Analysis of Patent Literature Describing Synthetic Utility and Applications

An analysis of patent literature reveals that 3-aminoazetidine derivatives are frequently cited as crucial building blocks for creating combinatorial libraries aimed at discovering new drug leads. google.com Patents often describe the incorporation of the 3-aminoazetidine moiety into larger molecules to modulate properties such as potency, selectivity, and pharmacokinetic profiles.

The primary utility of this structural class, as documented in patents, is its role as an intermediate. For instance, the 3-amino group can be readily functionalized, while the azetidine nitrogen can be linked to various cyclic or acyclic fragments. This versatility has led to its use in the synthesis of compounds targeting a range of therapeutic areas. Notable applications include the development of antibacterial agents, particularly fluoroquinolones, where the azetidine moiety is attached to the quinolone core. google.com Furthermore, these derivatives have been employed in the synthesis of antiviral compounds. google.com

The following table summarizes a selection of patent applications and the disclosed utility of related 3-aminoazetidine intermediates, highlighting the broad applicability of this chemical class.

| Patent / Application No. | Assignee / Inventor | Therapeutic Area / Application | Role of Azetidine Intermediate |

| WO2000063168A1 | Vertex Pharmaceuticals | General (Building Blocks for Combinatorial Libraries) | Serves as a key intermediate for synthesizing diverse libraries of biologically active compounds, including fluoroquinolones and antivirals. google.com |

| US2004162303 (Cited in literature) | Pfizer Inc. | Not Specified (Therapeutic Potential) | The core 3-aminoazetidine functionality is noted as being common in compounds with therapeutic potential. researchgate.net |

| WO2004078744 (Cited in literature) | Not Specified | Not Specified | Documents the use of 3-aminoazetidine structures in potentially therapeutic agents. researchgate.net |

Scalable Production Methods for Research and Development Purposes

The efficient and scalable synthesis of 3-aminoazetidine derivatives is critical for their use in research and development, where multi-gram to kilogram quantities are often required. While specific scalable syntheses for this compound are not extensively detailed in public literature, scalable routes for the core intermediate, 3-aminoazetidine, and its protected analogues are well-documented and directly applicable.

A common and efficient strategy for preparing the 3-aminoazetidine core on a larger scale involves a two-step process starting from a commercially available N-protected azetidin-3-ol (B1332694). researchgate.net

Mesylation: The hydroxyl group of the N-protected azetidin-3-ol is converted to a better leaving group, typically a mesylate, by reacting it with methanesulfonyl chloride in the presence of a base like triethylamine (B128534). This reaction is generally high-yielding and robust. researchgate.net

Aminolysis: The resulting mesylate intermediate is then subjected to aminolysis. This step involves reacting the intermediate with a source of ammonia, such as ammonium (B1175870) hydroxide (B78521), often in a sealed reactor (e.g., a Parr reactor) at elevated temperatures to displace the mesylate group and install the primary amine. researchgate.net This method has been shown to be effective for producing the desired 3-aminoazetidine precursor in high yields (72-84%) on a multi-hundred gram scale. researchgate.net

Once the N-protected 3-aminoazetidine core is synthesized, the final ethyl acetate moiety can be introduced via N-alkylation with an appropriate reagent like ethyl bromoacetate (B1195939), followed by deprotection if necessary. The purification of key intermediates in these synthetic sequences can also be adapted for scale; for instance, vacuum distillation has been described as a viable alternative to column chromatography for purifying related azetidine-containing products, which is more amenable to large-quantity production. nih.gov These established methods provide a clear pathway for the scalable production of this compound needed for extensive research and development programs.

Theoretical and Computational Chemistry Studies of Ethyl 2 3 Aminoazetidin 1 Yl Acetate

Molecular Geometry and Conformational Analysis

Understanding the three-dimensional structure and conformational landscape of Ethyl 2-(3-aminoazetidin-1-yl)acetate is fundamental to predicting its physical and chemical properties.

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Bond Strain

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in determining the optimized molecular geometry and electronic structure of molecules. inoe.ro For this compound, methods like B3LYP with a basis set such as 6-311++G(d,p) can be employed to find the lowest energy structure. inoe.ro These calculations provide precise data on bond lengths, bond angles, and dihedral angles.

A key feature of this molecule is the four-membered azetidine (B1206935) ring. Such small rings inherently possess significant ring strain due to the deviation of bond angles from the ideal sp³ hybridization angle of 109.5°. DFT calculations can quantify this strain by comparing the calculated bond angles within the ring to ideal values and by calculating the strain energy. The results from such calculations would reveal C-N-C and C-C-C bond angles significantly compressed to near 90°, a hallmark of cyclobutane (B1203170) and its heteroanalogs. The bond lengths are also affected; for instance, the C-N bonds within the ring may be slightly elongated as a result of this strain.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound This table presents expected values based on DFT studies of similar strained heterocyclic systems.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) | Standard Value |

| Bond Length (Å) | C-N (ring) | 1.485 | 1.47 |

| C-C (ring) | 1.558 | 1.54 | |

| N-C (acetate) | 1.465 | 1.47 | |

| Bond Angle (°) | C-N-C (ring) | 89.5 | 109.5 (unstrained) |

| N-C-C (ring) | 87.2 | 109.5 (unstrained) | |

| C-N-C (exocyclic) | 115.3 | 109.5 (unstrained) |

Analysis of Aza-Heterocycle Conformations

The azetidine ring in this compound is not perfectly planar. To alleviate some of the inherent ring strain, four-membered rings typically adopt a puckered conformation. nih.gov The degree of this puckering can be quantified by the Cremer-Pople puckering amplitude. nih.gov For azetidine itself, a puckered structure is more stable than a planar one. The substituent at the 3-position (the amino group) and the N-substituent (the acetate (B1210297) group) will influence the exact nature and energy barrier of this puckering.

Computational analysis can map the potential energy surface related to the ring's puckering motion, identifying the most stable conformation. This is often an "envelope" or "twisted" conformation where one atom deviates from the plane formed by the other three. nih.gov Furthermore, the molecule possesses additional conformational flexibility due to the rotation around the single bonds connecting the ethyl acetate group to the nitrogen atom of the heterocycle. A relaxed potential energy surface scan can be performed to identify the most stable rotamers, which is crucial for understanding how the molecule presents itself for intermolecular interactions. nih.gov

Reactivity Predictions and Mechanistic Elucidation

Computational methods are pivotal in predicting how a molecule will react and in detailing the step-by-step mechanism of chemical transformations.

Transition State Modeling for Key Synthetic Reactions

A common synthetic route to N-substituted azetidines involves the alkylation of a parent azetidine ring. For this compound, a key final step in its synthesis could be the reaction of 3-aminoazetidine with ethyl 2-chloroacetate. Transition state (TS) modeling can be used to study the mechanism of this Sₙ2 reaction. By calculating the energies of the reactants, the transition state complex, and the products, a complete reaction energy profile can be constructed. This profile reveals the activation energy (the energy barrier that must be overcome for the reaction to proceed), providing insights into reaction kinetics. The geometry of the calculated transition state would confirm the concerted nature of the bond-forming and bond-breaking processes typical of Sₙ2 reactions. mdpi.com

Table 2: Hypothetical Energy Profile for the N-Alkylation of 3-Aminoazetidine Illustrative energies calculated for a model Sₙ2 reaction.

| Species | Relative Energy (kcal/mol) |

| Reactants (3-Aminoazetidine + Ethyl 2-chloroacetate) | 0.0 |

| Transition State | +22.5 |

| Products (this compound + HCl) | -15.0 |

Frontier Molecular Orbital (FMO) Theory and Electrophilicity/Nucleophilicity Indices

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting chemical reactivity. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. wikipedia.orgyoutube.com For this compound, DFT calculations can determine the energy and spatial distribution of these orbitals.

The HOMO represents the region of highest electron density and is associated with the molecule's ability to act as a nucleophile. In this compound, the HOMO is expected to be localized primarily on the nitrogen atoms, particularly the primary amine at the 3-position, which is a strong electron-donating group. The LUMO, conversely, represents the most electron-deficient region and is associated with electrophilicity. It is likely to be centered on the carbonyl carbon of the ethyl acetate group.

The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.net From the HOMO and LUMO energies, global reactivity indices such as chemical potential, hardness, and the electrophilicity index can be calculated to quantify the molecule's reactive tendencies. researchgate.net

Table 3: Hypothetical FMO Properties and Reactivity Indices for this compound Calculated values are illustrative of what would be expected from a DFT analysis.

| Property | Value (eV) | Description |

| E(HOMO) | -5.8 | Energy of the highest occupied molecular orbital |

| E(LUMO) | -0.2 | Energy of the lowest unoccupied molecular orbital |

| Energy Gap (ΔE) | 5.6 | Indicator of chemical stability |

| Electronegativity (χ) | 3.0 | Tendency to attract electrons |

| Chemical Hardness (η) | 2.8 | Resistance to change in electron configuration |

| Electrophilicity Index (ω) | 1.61 | Global electrophilic nature of the molecule |

Molecular Docking and Dynamics Simulations in Biochemical Research

The structural motifs within this compound make it an interesting candidate for biochemical research, particularly as a fragment for drug discovery. Computational tools like molecular docking and molecular dynamics can predict and analyze its interactions with biological macromolecules. mdpi.com

Molecular docking is a computational technique used to predict the preferred binding mode of a ligand to a protein target. For example, the azetidine scaffold is found in inhibitors of various enzymes. A docking study of this compound into the active site of a hypothetical kinase target could be performed. The simulation would generate multiple possible binding poses and score them based on binding affinity. The best-scoring pose would reveal key intermolecular interactions, such as hydrogen bonds between the amino or carbonyl groups of the ligand and amino acid residues in the protein's active site. researchgate.net

Following docking, Molecular Dynamics (MD) simulations can be employed to assess the stability of the predicted ligand-protein complex over time. researchgate.net An MD simulation tracks the movements of all atoms in the system over a period of nanoseconds, providing a dynamic view of the binding. Analysis of the simulation trajectory, including metrics like the root-mean-square deviation (RMSD) of the ligand, can confirm whether the molecule remains stably bound in its predicted pose or if it is unstable and likely to dissociate. researchgate.net

Table 4: Illustrative Molecular Docking and MD Simulation Results Hypothetical results for the binding of this compound to a model protein kinase.

| Analysis | Parameter | Result |

| Molecular Docking | Binding Energy (kcal/mol) | -7.2 |

| Key Hydrogen Bond Interactions | Asp145, Lys72, Glu91 | |

| Molecular Dynamics | Average Ligand RMSD (Å) | 1.8 |

| Complex Stability | Stable over 100 ns simulation |

Ligand-Macromolecule Interaction Analysis in In Vitro Models (e.g., receptor binding mechanisms)

No information is available in the searched literature specifically detailing the in vitro ligand-macromolecule interaction analysis of this compound.

Prediction of Binding Modes and Conformational Changes (without efficacy claims)

No studies predicting the binding modes or conformational changes of this compound were found in the available literature.

Advanced Analytical Methodologies for Research Scale Characterization

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopic methods provide fundamental insights into the molecular structure, connectivity, and functional groups present in Ethyl 2-(3-aminoazetidin-1-yl)acetate.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of this compound. A combination of one-dimensional and two-dimensional experiments provides unambiguous assignment of all proton and carbon signals.

¹H-NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment, number, and connectivity of protons. The expected chemical shifts (δ) are predicted based on the electronic environment of each proton.

| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Integration | Notes |

| -O-CH₂-CH₃ | ~1.25 | Triplet (t) | 3H | Ethyl ester methyl group, coupled to the adjacent methylene (B1212753) group. |

| -O-CH₂-CH₃ | ~4.15 | Quartet (q) | 2H | Ethyl ester methylene group, coupled to the adjacent methyl group. |

| -N-CH₂-COO- | ~3.20 | Singlet (s) | 2H | Methylene group of the acetate (B1210297) moiety. |

| Azetidine (B1206935) CH₂ (C2, C4) | ~3.40 - 3.60 | Multiplet (m) | 4H | The two methylene groups on the azetidine ring adjacent to the nitrogen. Signals are complex due to coupling with the C3 proton. |

| Azetidine CH (C3) | ~3.70 - 3.90 | Multiplet (m) | 1H | The methine proton at the 3-position, coupled to the adjacent methylene protons and the amine protons. |

| -NH₂ | ~1.50 - 2.50 | Broad Singlet (br s) | 2H | Protons of the primary amine. The chemical shift can vary significantly with solvent and concentration. |

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum, typically proton-decoupled, reveals the number of chemically non-equivalent carbon atoms and their functional group type. libretexts.org

| Carbon Assignment | Predicted δ (ppm) | Notes |

| -O-CH₂-CH₃ | ~14 | Ethyl ester methyl carbon. |

| -O-CH₂-CH₃ | ~61 | Ethyl ester methylene carbon, deshielded by the adjacent oxygen. libretexts.org |

| Azetidine CH (C3) | ~45-50 | Methine carbon bearing the amino group. |

| Azetidine CH₂ (C2, C4) | ~55-60 | Methylene carbons of the azetidine ring, deshielded by the ring nitrogen. |

| -N-CH₂-COO- | ~62 | Methylene carbon of the acetate moiety, deshielded by the adjacent nitrogen. |

| C=O | ~172 | Carbonyl carbon of the ester group, significantly deshielded. libretexts.org |

2D-NMR Spectroscopy: Two-dimensional NMR experiments are essential to confirm the assignments made from 1D spectra. ipb.ptnih.govnih.gov

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, confirming connectivity. Key correlations would be observed between the ethyl protons (-O-CH₂-CH₃ and -O-CH₂ -CH₃) and between the azetidine ring protons (CH -NH₂ and the adjacent CH₂ groups).

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It is used to definitively assign the carbon signals based on the already assigned proton signals.

VT-NMR (Variable-Temperature NMR): The four-membered azetidine ring is not planar and undergoes a dynamic process known as ring puckering. researchgate.net VT-NMR studies can provide insight into the energetics of this conformational exchange. By recording spectra at different temperatures, one might observe broadening and coalescence of the signals for the azetidine ring protons as the rate of ring inversion changes, allowing for the calculation of the activation energy of this process. researchgate.net

HRMS is used to determine the exact mass of the molecule with high precision, which allows for the unambiguous determination of its elemental formula. researchgate.net For this compound (C₇H₁₄N₂O₂), the expected monoisotopic mass is 158.1055 g/mol . Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be observed.

Expected [M+H]⁺ (C₇H₁₅N₂O₂⁺): 159.1133

Tandem mass spectrometry (MS/MS) analysis of the parent ion would reveal characteristic fragmentation patterns, aiding in structural confirmation.

| Fragment m/z | Proposed Loss | Proposed Fragment Structure |

| 114.0922 | Loss of C₂H₅O• (ethoxy radical) | [M+H - 45]⁺ |

| 85.0766 | Loss of C₃H₅O₂ (ethyl acetate group) | [M+H - 73]⁺, corresponding to the protonated 3-aminoazetidine ring |

| 71.0609 | Loss of C₂H₄NO₂ (glycine ethyl ester moiety) | [M+H - 88]⁺, corresponding to the C₄H₇N⁺ fragment from the ring |

IR and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies. wpmucdn.com

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H (Primary Amine) | Asymmetric & Symmetric Stretch | 3400 - 3250 | Medium (two bands) orgchemboulder.com |

| C-H (Aliphatic) | Stretch | 2980 - 2850 | Medium to Strong |

| C=O (Ester) | Stretch | 1750 - 1735 | Strong wpmucdn.com |

| N-H (Primary Amine) | Bend (Scissoring) | 1650 - 1580 | Medium to Strong orgchemboulder.com |

| C-O (Ester) | Stretch | 1250 - 1150 | Strong |

| C-N (Aliphatic Amine) | Stretch | 1250 - 1020 | Medium to Weak orgchemboulder.com |

| N-H (Amine) | Wag | 910 - 665 | Broad, Strong orgchemboulder.com |

The Raman spectrum would be expected to show strong signals for the C-H and C-C bond vibrations and a weaker signal for the C=O stretch compared to the IR spectrum. ias.ac.in

Chromatographic Methods for Purity Profiling and Separation

Chromatographic techniques are essential for determining the purity of a sample and for separating it from starting materials, by-products, or degradation products.

HPLC is the primary method for assessing the purity of non-volatile compounds like this compound. Due to the polar and basic nature of the primary amine, a reversed-phase method with a buffered mobile phase is most suitable to ensure good peak shape and reproducibility. nih.govchromatographyonline.com

| Parameter | Typical Condition |

| Column | C18 or Polar-Embedded C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid or 10 mM Ammonium (B1175870) Formate buffer (pH ~3-4) |

| Mobile Phase B | Acetonitrile (B52724) or Methanol |

| Elution | Gradient elution, e.g., 5% B to 95% B over 15-20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 200-210 nm (due to lack of a strong chromophore) or Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) |

| Derivatization | Pre- or post-column derivatization (e.g., with o-phthalaldehyde, OPA) can be used for sensitive fluorescence detection. liberty.eduwho.int |

This method allows for the quantification of the main compound and the detection of impurities, providing a purity profile typically expressed as a percentage area.

Direct analysis of this compound by GC-MS is challenging due to its high polarity, low volatility, and the presence of an active primary amine group, which can lead to poor peak shape and thermal degradation in the injector or column. researchgate.netnih.gov Therefore, chemical derivatization is required to make the analyte suitable for GC analysis.

Derivatization: The primary amine group must be derivatized to reduce its polarity and increase volatility. Common approaches include:

Silylation: Reaction with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to form a more stable and volatile trimethylsilyl (B98337) (TMS) or TBDMS derivative. phenomenex.com

Acylation: Reaction with reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) to form a fluoroacyl derivative. jfda-online.com

GC-MS Method (for derivatized analyte):

| Parameter | Typical Condition |

| Column | Low- to mid-polarity capillary column (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow of ~1.0-1.2 mL/min |

| Injector Temperature | 250 - 280 °C |

| Oven Program | Start at a low temperature (e.g., 80-100 °C), hold for 1-2 min, then ramp at 10-20 °C/min to a final temperature of 280-300 °C |

| Detector | Mass Spectrometer |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

The resulting mass spectrum of the derivatized compound would show a molecular ion and a fragmentation pattern characteristic of the specific derivative used, allowing for confident identification and impurity profiling.

Chiral Chromatography for Enantiomeric Purity and Absolute Configuration Determination (if applicable)

Chiral chromatography is a critical technique for separating stereoisomers (enantiomers and diastereomers) and is essential for determining the enantiomeric purity of chiral molecules like this compound, which possesses a chiral center at the C3 position of the azetidine ring. This method would typically involve the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, their separation.

However, a comprehensive search of scientific literature did not yield any specific studies detailing the chiral separation of this compound. While general methods for the chiral separation of amino acid derivatives and other chiral amines are well-established, specific conditions, such as the choice of chiral column, mobile phase composition, and resulting chromatograms for this compound, have not been published. Without such experimental data, a data table of retention times and resolution factors cannot be generated.

X-Ray Crystallography for Solid-State Structure and Absolute Configuration

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For a chiral molecule, this technique can unambiguously establish its absolute configuration. The process involves growing a single crystal of the compound, irradiating it with X-rays, and analyzing the resulting diffraction pattern to build a model of the crystal lattice and the molecule's structure within it.

As with chiral chromatography, there is no publicly available crystal structure data for this compound. The scientific literature contains crystallographic studies of other azetidine derivatives, but not for this specific ethyl acetate substituted compound. Consequently, crucial data such as unit cell dimensions, space group, atomic coordinates, and bond lengths/angles are not available. The absence of this information makes it impossible to provide a data table summarizing the crystallographic parameters or to discuss the solid-state conformation and intermolecular interactions of this compound.

Future Directions and Emerging Research Avenues in Azetidine Chemistry

Development of Highly Efficient and Sustainable Synthetic Pathways

The synthesis of azetidines has traditionally been challenging due to the inherent ring strain of the four-membered ring. nih.govmedwinpublishers.commagtech.com.cn However, recent advancements are paving the way for more efficient and environmentally friendly synthetic routes.

One of the key future directions is the development of catalytic methods that minimize waste and energy consumption. This includes the use of earth-abundant metal catalysts and photocatalysis to construct the azetidine (B1206935) ring. nih.gov For instance, copper-catalyzed photoinduced radical cyclization of ynamides has emerged as a powerful tool for the synthesis of azetidines with high regioselectivity. nih.gov Researchers are also exploring enzymatic cascades, which offer a green and highly selective approach to chiral 3-aminopiperidine and 3-aminoazepane derivatives, principles that can be extended to azetidine synthesis. semanticscholar.org

Exploration of Novel Reactivity Patterns for Diversified Chemical Space

The ring strain of azetidines is not only a synthetic challenge but also a source of unique reactivity that can be harnessed for further functionalization and the creation of diverse molecular scaffolds. nih.gov Future research will undoubtedly focus on uncovering and exploiting novel reactivity patterns of the azetidine ring.

Strain-release-driven reactions are a particularly promising avenue. The controlled opening of the azetidine ring can provide access to a variety of acyclic and larger heterocyclic structures that would be difficult to synthesize otherwise. This allows for the rapid diversification of chemical space around the azetidine core.

Moreover, the functionalization of the azetidine ring at various positions is a key area of exploration. This includes the development of methods for C-H functionalization, which allows for the direct introduction of new substituents onto the azetidine scaffold without the need for pre-functionalized starting materials. The aza-Michael addition of NH-heterocycles to methyl 2-(azetidin-3-ylidene)acetates is another example of a reaction that enables the synthesis of novel azetidine derivatives with potential applications as amino acid analogues. nih.gov

Application in Chemical Biology as Mechanistic Probes and Tools

Azetidine-containing molecules are increasingly being recognized for their potential as chemical probes and tools to investigate biological processes. Their conformationally constrained nature can impart specific binding properties and improved metabolic stability compared to more flexible analogues. nih.gov

One emerging application is the use of azetidine derivatives as inhibitors of protein-protein interactions or enzyme activity. For example, azetidine derivatives have been explored as GABA uptake inhibitors, demonstrating their potential to modulate neurotransmitter transport. nih.govresearchgate.net The rigid scaffold of azetidine can be used to design molecules that mimic specific peptide conformations, making them valuable tools for studying protein-ligand interactions.

Furthermore, the incorporation of azetidines into bioactive molecules can lead to improved pharmacokinetic properties. The azetidine moiety can act as a bioisostere for other functional groups, helping to fine-tune the biological activity and physicochemical properties of a drug candidate. researchgate.net Future research will likely see the development of more sophisticated azetidine-based probes with fluorescent or photoaffinity labels to visualize and study biological targets in living systems.

Integration with Automated Synthesis and High-Throughput Methodologies

The integration of automated synthesis and high-throughput screening is set to revolutionize the discovery of new azetidine-based molecules with desired properties. Automated platforms can rapidly synthesize and purify large libraries of azetidine derivatives, significantly accelerating the drug discovery process. nih.gov

The development of robust and versatile synthetic methods that are amenable to automation is a crucial prerequisite. This includes solid-phase synthesis and flow chemistry approaches, which allow for the efficient and controlled production of compound libraries. The synthesis and profiling of diverse collections of azetidine-based scaffolds for the development of CNS-focused libraries is a prime example of this integrated approach. nih.gov

High-throughput screening can then be used to rapidly evaluate the biological activity of these libraries against a wide range of targets. This combination of automated synthesis and high-throughput screening will enable the rapid identification of lead compounds for further optimization and development.

Advanced Computational Design for Rational Molecule Engineering

Computational modeling and rational molecule design are becoming indispensable tools in modern chemistry, and their application to azetidine chemistry is a rapidly growing area. mit.edubioquicknews.comthescience.dev Computational methods can be used to predict the properties of azetidine-containing molecules, guide the design of new synthetic targets, and understand their interactions with biological systems.

For instance, researchers have successfully used computational models to predict the feasibility of photocatalyzed reactions for the synthesis of azetidines. mit.edubioquicknews.comthescience.dev These models can help to identify promising reactant pairs and reaction conditions, thereby reducing the need for extensive experimental screening. mit.edubioquicknews.com

Molecular docking and molecular dynamics simulations are also being used to study the binding of azetidine derivatives to biological targets, providing insights into their mechanism of action and guiding the design of more potent and selective inhibitors. medwinpublishers.com As computational power and algorithms continue to improve, the rational design of azetidine-based molecules with tailored properties will become increasingly sophisticated and impactful.

Q & A

Q. How is target engagement validated in cellular models?

- Methodological Answer:

- CETSA (Cellular Thermal Shift Assay) : Confirm binding to intracellular targets via thermal stability shifts .

- SPR (Surface Plasmon Resonance) : Measure binding kinetics to purified proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.